Cucurbitacin P

Description

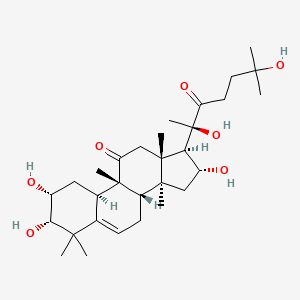

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23-24,31-32,35-37H,10-15H2,1-8H3/t17-,18-,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBWBGOEAVGFTN-SYJGCRHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331637 | |

| Record name | CUCURBITACIN P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25383-26-0 | |

| Record name | Cucurbitacin P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25383-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CUCURBITACIN P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of Cucurbitacin P

Botanical Sources of Cucurbitacin P

This compound has been identified in various organisms, with its most notable occurrences being within the plant kingdom.

Cucurbitaceae Family Contributions

The Cucurbitaceae family, commonly known as the gourd family, is the primary botanical source of cucurbitacins, including this compound. This family encompasses widely cultivated plants such as pumpkins, squashes, cucumbers, melons, and watermelons nih.govnih.govwikipedia.orgresearchgate.netmdpi.com. Research has specifically reported the presence of this compound in the roots of Wilbrandia ebracteata, a plant belonging to this family nih.govnih.govthieme-connect.comresearchgate.net. Other genera within the Cucurbitaceae family, including Cucurbita, Cucumis, Citrullus, Luffa, Momordica, Bryonia, Echinocystis, Lagenaria, are also recognized as significant sources of various cucurbitacins mdpi.comnih.govdiva-portal.orgresearchgate.netphcogrev.comfrontiersin.org.

Non-Cucurbitaceae Plant Families

Beyond the Cucurbitaceae, cucurbitacins have been identified in numerous other plant families, indicating convergent evolution of this metabolic pathway wikipedia.orgfrontiersin.org. This compound has been reported in Cunila, a genus within the Lamiaceae (mint) family nih.gov. While Cunila origanoides is known for its aromatic properties, its specific link to this compound is noted in chemical databases nih.govncsu.edupfaf.org. Furthermore, cucurbitacins in general have been isolated from families such as Brassicaceae (e.g., Iberis species, Lepidium sativum), Scrophulariaceae, Begoniaceae, Primulaceae, Liliaceae, Tropaeolaceae, Rosaceae, Datiscaceae, Desfontainiaceae, Polemoniaceae, Rubiaceae, Sterculiaceae, and Thymelaeaceae nih.govwikipedia.orgmdpi.comnih.govresearchgate.netphcogrev.comfrontiersin.orgplantarchives.orgnih.gov.

Microorganismal and Other Biological Sources

The occurrence of cucurbitacins extends beyond the plant kingdom. This compound has been reported in the unicellular alga Euglena gracilis nih.gov. Additionally, cucurbitacins have been found in certain fungi, such as those in the Russula and Hebeloma genera, and in marine mollusks wikipedia.orgnih.gov. While the fungus Curvularia lunata has been studied for its ability to biotransform cucurbitacin-E-glucoside, direct isolation of this compound from fungal sources has not been widely documented openmicrobiologyjournal.com.

Tissue-Specific Localization and Accumulation Patterns within Organisms

Cucurbitacins, including this compound, exhibit varied distribution and accumulation patterns within the organisms that produce them. In plants, these compounds are generally found to be concentrated in the fruits and roots of mature plants mdpi.comnih.govphcogrev.complantarchives.orgmdpi.commaxapress.com. Seeds typically contain very low concentrations of cucurbitacins nih.govphcogrev.complantarchives.org.

Research suggests that cucurbitacins are synthesized in situ and are not transported to other plant tissues nih.govphcogrev.complantarchives.org. They can accumulate in various parts of the plant, including roots, cotyledons, leaves, and fruits mdpi.commaxapress.comresearchgate.netmdpi.comjst.go.jpethz.ch. For instance, studies on Wilbrandia ebracteata have led to the isolation of cucurbitacins, including this compound, from its roots nih.govthieme-connect.comresearchgate.net. In some species, environmental factors like drought stress have been shown to enhance the accumulation of cucurbitacins in roots and leaves mdpi.com. Plant maturity also influences the concentration of these compounds, with some species showing higher levels in earlier harvested fruits mdpi.comjst.go.jp.

Table 1: Reported Sources of this compound

| Organism/Plant Family | Specific Species/Genus | Part of Organism | Notes | Citation |

| Cucurbitaceae | Wilbrandia ebracteata | Roots | This compound has been reported and isolated from the roots. | nih.govnih.govthieme-connect.comresearchgate.net |

| Non-Cucurbitaceae | Cunila | Not specified | This compound has been reported. | nih.gov |

| Microorganismal | Euglena gracilis | Not specified | This compound has been reported. | nih.gov |

List of Compounds Mentioned:

this compound

Cucurbitacin B

Cucurbitacin C

Cucurbitacin D

Cucurbitacin E

Cucurbitacin F

Cucurbitacin G

Cucurbitacin H

Cucurbitacin I

Cucurbitacin J

Cucurbitacin K

Cucurbitacin L

Cucurbitacin O

Cucurbitacin Q

Cucurbitacin R

Cucurbitacin S

Cucurbitacin T

22-Deoxycucurbitacin D

22,23-Dihydrocucurbitacin E

22,23-Dihydrocucurbitacin E 2-glucoside

Dihydroisocucurbitacin B

Dihydroisocucurbitacin B-3-glucoside

Isocucurbitacin E

23,24-Dihydroisocucurbitacin E

Momordicosides

Elaterin (Cucurbitacin E)

Elatericin A (Cucurbitacin D)

Elatericin B (Cucurbitacin I)

Cucurbitacin IIa (Hemslecin A or 25-O-acetyl-23,24 dihydrocucurbitacin F)

Cucurbitacin-E-Glucoside

Biosynthesis and Genetic Regulation of Cucurbitacins

Mevalonate (B85504) (MVA) Pathway as the Precursor Route

The journey to cucurbitacins begins with the universal mevalonate (MVA) pathway, which synthesizes the fundamental building blocks of isoprenoids civilica.commaxapress.commaxapress.comresearchgate.netbiorxiv.orgdiva-portal.org. This pathway starts with acetyl-CoA, which is converted through a series of enzymatic steps into mevalonate. Mevalonate is then further processed to yield isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) maxapress.commaxapress.comresearchgate.net. These C5 units are subsequently condensed to form farnesyl pyrophosphate (FPP), a C15 precursor. Two molecules of FPP are then joined by farnesyl pyrophosphate synthase (FPS) to form squalene (B77637), a C30 linear triterpene precursor maxapress.commaxapress.comresearchgate.net. The critical step leading to triterpenoid (B12794562) skeletons involves the epoxidation of squalene by squalene epoxidase (SQE) to produce 2,3-oxidosqualene (B107256) maxapress.commaxapress.comresearchgate.netbiorxiv.orgmdpi.com. This molecule, 2,3-oxidosqualene, serves as the direct substrate for the first committed cyclization step in cucurbitacin biosynthesis.

Key Enzymatic Steps in Cucurbitane Skeleton Formation

Following the production of 2,3-oxidosqualene, a series of specialized enzymes catalyze the formation and subsequent modification of the cucurbitane skeleton.

The formation of the characteristic tetracyclic cucurbitane skeleton is initiated by oxidosqualene cyclases (OSCs) mdpi.com. These enzymes catalyze the cyclization of 2,3-oxidosqualene, a process that involves protonation, cyclization, and rearrangement steps, ultimately yielding various triterpene skeletons mdpi.com. In the context of cucurbitacin biosynthesis, a specific OSC, often referred to as cucurbitadienol (B1255190) synthase, catalyzes the conversion of 2,3-oxidosqualene into cucurbitadienol researchgate.netmdpi.comnih.govfrontiersin.orgnih.govnih.gov. This cucurbitadienol molecule represents the foundational skeleton upon which further modifications occur to generate the diverse array of cucurbitacins. In cucumber, the gene encoding this critical enzyme is known as the "Bi gene" (bitter gene) mdpi.comwikipedia.orgnih.govnih.gov. Studies have identified orthologs of this OSC gene, such as CsBi in cucumber, CmBi in melon, and ClBi in watermelon, underscoring its conserved role in cucurbitacin production across the Cucurbitaceae family nih.govmaxapress.commaxapress.comfrontiersin.org.

Following the formation of the cucurbitadienol backbone, a suite of cytochrome P450 monooxygenases (CYPs) plays a pivotal role in introducing oxygen-containing functional groups, such as hydroxyl (-OH) and carbonyl (=O) groups, at specific positions on the triterpene skeleton nih.govfrontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.net. These oxidative modifications are crucial for the structural diversification that distinguishes various cucurbitacins. For instance, CYP88L2 in cucumber has been shown to hydroxylate cucurbitadienol at the C19 position frontiersin.orgresearchgate.net. Other CYPs, like CYP87D20, are involved in oxidizing the C11 and C20 positions, adding hydroxyl or carbonyl groups frontiersin.orgnih.govresearchgate.net. CYP81Q58 is known to catalyze hydroxylation at the C25 position frontiersin.orgresearchgate.net. These enzymatic activities are often part of gene clusters, suggesting coordinated regulation of the pathway nih.govfrontiersin.orgnih.gov.

Acyltransferases (ACTs) are another key enzyme family involved in the diversification of cucurbitacins, primarily through the process of acetylation nih.govmaxapress.comfrontiersin.orgnih.govfrontiersin.orgresearchgate.net. These enzymes attach acetyl groups to hydroxyl moieties on the modified triterpene skeleton, further increasing structural complexity and potentially altering biological activity nih.govnih.govfrontiersin.orgresearchgate.net. For example, CsACT, CmACT, and ClACT are involved in the acetylation of cucurbitadienol precursors or intermediates, contributing to the formation of different cucurbitacin variants nih.govmaxapress.commaxapress.comfrontiersin.org. Specific ACTs, such as ACT1 and ACT3 in watermelon, have been characterized for their roles in acetylating specific positions like C25 and C16, respectively, or even performing deacetylation researchgate.net.

Gene Clusters and Transcriptional Regulation in Cucurbitacin Biosynthesis

The genes encoding the enzymes involved in cucurbitacin biosynthesis, including OSCs, CYPs, and ACTs, are often found in syntenic gene clusters in the genomes of Cucurbitaceae species nih.govmaxapress.commdpi.comfrontiersin.orgnih.govnih.gov. This clustering suggests coordinated transcriptional regulation. The expression of these biosynthetic genes is frequently controlled by specific transcription factors (TFs) nih.govfrontiersin.orgnih.govresearchgate.netsciencereviews.info. In cucumber, for instance, basic helix-loop-helix (bHLH) transcription factors, such as Bt (bitter fruit) and Bl (bitter leaf), play crucial roles in regulating the tissue-specific biosynthesis of cucurbitacins nih.govfrontiersin.orgwikipedia.orgsciencereviews.info. Bt, in particular, has been shown to activate the expression of the Bi gene (OSC), thereby controlling cucurbitacin production in fruits nih.govfrontiersin.org. The identification of these regulatory elements is vital for understanding how plants modulate cucurbitacin accumulation in response to developmental cues or environmental stimuli.

Post-Synthetic Modifications and Structural Diversification Mechanisms

Beyond the primary oxidative and acetylative modifications, further post-synthetic alterations contribute to the structural diversity of cucurbitacins nih.govresearchgate.net. These modifications can include glycosylation, where sugar moieties are attached to the triterpene backbone by UDP-glucosyltransferases (UGTs) nih.govresearchgate.net. Such glycosylated derivatives can exhibit different solubility and biological properties compared to their aglycones. Additionally, further acetylation or deacetylation events, as catalyzed by specific ACTs, can lead to a wider spectrum of final cucurbitacin compounds researchgate.net. These diverse modifications ensure a broad range of chemical structures within the cucurbitacin family, each potentially possessing unique biological activities.

Table 1: Key Enzymes in Cucurbitacin Biosynthesis

| Enzyme Class | Specific Enzyme/Gene Example | Substrate | Product/Role | Key Species/Reference |

| Oxidosqualene Cyclase (OSC) | Bi gene (e.g., CsBi, CmBi) | 2,3-oxidosqualene | Catalyzes cyclization to form the cucurbitane skeleton (cucurbitadienol) | Cucumber, Melon, Watermelon maxapress.commaxapress.comresearchgate.netmdpi.comfrontiersin.org |

| Cytochrome P450 Monooxygenase | CYP88L2 | Cucurbitadienol | Hydroxylation at C19 position | Cucumber frontiersin.orgresearchgate.net |

| Cytochrome P450 Monooxygenase | CYP87D20 | Cucurbitadienol | Oxidation at C11 (hydroxyl) and C20 (hydroxyl/carbonyl) positions | Cucumber frontiersin.orgnih.govresearchgate.net |

| Cytochrome P450 Monooxygenase | CYP81Q58 | Cucurbitadienol | Hydroxylation at C25 position | Cucumber frontiersin.orgresearchgate.net |

| Acyltransferase (ACT) | CsACT, CmACT, ClACT | Cucurbitadienol/precursors | Acetylation of hydroxyl groups (e.g., C25) for diversification | Cucumber, Melon, Watermelon nih.govmaxapress.commaxapress.comresearchgate.netfrontiersin.org |

| Acyltransferase (ACT) | ACT1 (Cla007081) | CuD, CuI, CuE | Acetylation at C25 or C16, or deacetylation | Watermelon researchgate.net |

| Acyltransferase (ACT) | ACT3 (Cla022713) | CuB, CuD, CuE, CuE-Glu | Acetylation at C16 hydroxyl moiety | Watermelon researchgate.net |

| UDP-glucosyltransferase (UGT) | UGT | Various cucurbitacins | Glucosylation of hydroxyl groups, contributing to structural diversity | Watermelon nih.govresearchgate.net |

Table 2: Genes and Regulatory Factors in Cucurbitacin Biosynthesis

| Gene/Factor Name | Gene/Factor Type | Role | Associated Pathways/Compounds | Species Example(s) | References |

| Bi gene (OSC) | Gene | Encodes cucurbitadienol synthase, catalyzing the first committed step in cucurbitacin biosynthesis from 2,3-oxidosqualene. | Cucurbitacins | Cucumber, Melon | maxapress.comresearchgate.netmdpi.comwikipedia.org |

| CYP88L2 | Gene | Cytochrome P450 monooxygenase involved in hydroxylation. | Cucurbitacins | Cucumber frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |

| CYP87D20 | Gene | Cytochrome P450 monooxygenase involved in oxidation (C11, C20). | Cucurbitacins | Cucumber frontiersin.orgnih.govresearchgate.net | frontiersin.orgnih.govresearchgate.net |

| CYP81Q58 | Gene | Cytochrome P450 monooxygenase involved in hydroxylation (C25). | Cucurbitacins | Cucumber frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |

| CsACT | Gene | Acyltransferase involved in acetylation and diversification of cucurbitacins. | Cucurbitacins | Cucumber nih.govmaxapress.commaxapress.com | nih.govmaxapress.commaxapress.com |

| Bt (Bitter fruit) | Transcription Factor (bHLH) | Regulates tissue-specific biosynthesis of cucurbitacins, activating the Bi gene expression in fruit. | Cucurbitacin C (CuC) | Cucumber nih.govfrontiersin.org | nih.govfrontiersin.org |

| Bl (Bitter leaf) | Transcription Factor (bHLH) | Regulates tissue-specific biosynthesis of cucurbitacins in leaves. | Cucurbitacin C (CuC) | Cucumber nih.govwikipedia.org | nih.govwikipedia.org |

Analytical and Isolation Methodologies for Cucurbitacin P

Extraction Techniques from Biological Matrices

The initial step in isolating cucurbitacin P involves extracting it from its natural sources, typically plant materials. Various methods are employed, ranging from traditional solvent-based approaches to more modern, environmentally friendly techniques.

Solvent-Based Extraction Approaches

Solvent-based extraction is a cornerstone in isolating cucurbitacins. The choice of solvent is critical, as it depends on the polarity of the target compound and the matrix from which it is being extracted. Cucurbitacins are generally soluble in moderately polar organic solvents.

Sequential Extraction: A common strategy involves sequential extraction with solvents of differing polarities. This typically begins with a non-polar solvent (e.g., hexane (B92381), petroleum ether) to remove less polar compounds like waxes, lipids, and pigments. Subsequently, a moderately polar solvent (e.g., chloroform, ethyl acetate, methanol (B129727), ethanol) is used to extract the cucurbitacins google.comnih.govgoogle.comnih.gov. Chloroform is frequently cited as a preferred moderately polar solvent due to its high affinity for cucurbitacins google.comnih.gov.

Maceration and Reflux: Traditional methods like maceration (soaking plant material in a solvent) and reflux extraction (heating the plant material with a solvent under reflux) are also employed, often using ethanol (B145695) or methanol nih.govmdpi.comphcogrev.comresearchgate.netgoogle.com.

Table 1: Common Solvents Used for Cucurbitacin Extraction

| Solvent Type | Examples | Primary Use in Cucurbitacin Extraction | References |

| Non-polar | Hexane, Petroleum Ether | Removal of waxes, lipids, pigments, and terpenes from the initial extract. | google.comnih.govgoogle.com |

| Moderately Polar | Chloroform, Ethyl Acetate, Methanol, Ethanol | Extraction of cucurbitacins from the plant matrix; purification and fractionation. | google.comnih.govgoogle.comnih.govmdpi.comphcogrev.com |

| Polar | Methanol, Ethanol | General extraction, particularly effective for glycosylated forms; used in some SPE elution steps. | nih.govgoogle.commdpi.comphcogrev.commdpi.com |

Modern Green Extraction Technologies

In line with sustainability principles, greener extraction methods are being explored and applied for cucurbitacin isolation. These methods aim to reduce solvent consumption, energy usage, and environmental impact.

Ultrasound-Assisted Extraction (UAE): Ultrasound waves enhance solvent penetration into plant tissues and promote cell disruption, leading to more efficient extraction of cucurbitacins. It can be combined with various solvents or even supercritical fluids researchgate.netdntb.gov.uanih.gov.

Supercritical Fluid Extraction (SFE): Supercritical CO2 (ScCO2) is a popular green solvent due to its non-toxicity, non-flammability, and ease of separation. SFE, often combined with UAE, can efficiently extract cucurbitacins while minimizing residual solvent issues researchgate.netdntb.gov.uamdpi.com.

Microwave-Assisted Extraction (MAE): Microwave energy can rapidly heat the solvent and plant material, accelerating the extraction process and improving yields. This method is also considered a green technology mdpi.comnih.govnih.gov.

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to enhance solvent penetration and mass transfer, leading to faster and more efficient extraction with reduced solvent volumes nih.gov.

Purification and Fractionation Strategies

Following extraction, the crude extract contains a mixture of compounds. Purification techniques are essential to isolate this compound from this complex mixture.

Column Chromatography (e.g., Silica (B1680970) Gel, Flash Chromatography)

Column chromatography is a widely used technique for separating compounds based on their differential adsorption to a stationary phase.

Silica Gel Column Chromatography: Silica gel is a common stationary phase for separating moderately polar compounds like cucurbitacins. Elution is typically performed using solvent gradients, often starting with less polar solvents (e.g., hexane or chloroform) and progressing to more polar ones (e.g., methanol or ethyl acetate) google.comnih.govphcogrev.comnih.govnottingham.ac.ukashs.orgresearchgate.netscielo.brfrontiersin.org.

Flash Chromatography: A faster version of column chromatography, flash chromatography, utilizes pressure to speed up the elution process. It is highly effective for separating complex mixtures and is frequently employed for purifying cucurbitacins, often using silica gel as the stationary phase google.comgoogle.com. A specific method described by Still et al. is highly preferred for flash column chromatography google.com.

Table 2: Column Chromatography Parameters for Cucurbitacin Isolation

| Chromatography Type | Stationary Phase | Common Mobile Phase Systems | Key Application | References |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Chloroform/Methanol, Chloroform/Acetone | Initial separation of cucurbitacins from crude extracts. | google.comnih.govphcogrev.comnih.govnottingham.ac.ukashs.orgresearchgate.netscielo.brfrontiersin.org |

| Flash Chromatography | Silica Gel | Chloroform, Chloroform/Methanol, Chloroform/Acetone/Methanol | Rapid separation and purification of cucurbitacins. | google.comgoogle.comresearchgate.netresearchgate.net |

| Reversed-Phase Column CC | C18 Silica Gel | Acetonitrile (B52724)/Water gradients, Methanol/Water gradients | Purification of cucurbitacins, often for higher purity. | mdpi.comimpactfactor.org |

High-Performance Liquid Chromatography (HPLC) and Preparative HPLC

HPLC is a powerful analytical and preparative technique that offers high resolution and sensitivity for separating and purifying compounds.

Analytical HPLC: Used for identifying and quantifying cucurbitacins in extracts, often employing reversed-phase C18 columns with acetonitrile-water or methanol-water gradients phcogrev.commdpi.comimpactfactor.orgciklab.comnih.govresearchgate.netjst.go.jp.

Preparative HPLC: This technique is used to isolate larger quantities of pure compounds. It follows similar principles to analytical HPLC but uses larger columns and higher flow rates to process more material. Preparative HPLC is crucial for obtaining pure this compound for further studies google.comnih.govashs.orgscielo.brresearchgate.netresearchgate.netimpactfactor.orgresearchgate.netjst.go.jp. For example, methods using acetonitrile in water gradients on C18 columns have been developed for purifying cucurbitacins impactfactor.orgresearchgate.net.

Table 3: HPLC Parameters for Cucurbitacin Analysis and Purification

| HPLC Type | Stationary Phase | Mobile Phase Examples | Detection Wavelength (nm) | Key Application | References |

| Analytical HPLC | C18 | Acetonitrile/Water, Methanol/Water | 220-270 | Quantification, identification, and purity assessment of cucurbitacins. | phcogrev.commdpi.comimpactfactor.orgciklab.comnih.govresearchgate.netjst.go.jp |

| Preparative HPLC | C18 | Acetonitrile/Water gradients, Methanol/Water gradients | 220-270 | Isolation of pure cucurbitacins, including this compound, from complex mixtures. | google.comnih.govashs.orgscielo.brresearchgate.netresearchgate.netimpactfactor.orgresearchgate.netjst.go.jp |

Solid Phase Extraction (SPE)

SPE is a sample preparation technique used for concentrating and purifying analytes from complex matrices. It utilizes a sorbent material to selectively retain the target compounds while allowing impurities to pass through, or vice versa.

SPE Cartridges: C18 reversed-phase SPE cartridges are commonly used for cucurbitacins. The process typically involves conditioning the cartridge, loading the sample, washing away impurities with a specific solvent, and then eluting the cucurbitacins with a more polar solvent, often methanol or ethanol google.commdpi.comnih.govgoogle.comijpsjournal.com. For instance, elution with 60% methanol or 100% methanol has been reported google.commdpi.comnih.gov.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental and cost-effective technique for the initial screening, separation, and semi-quantitative analysis of cucurbitacins phcogrev.comnih.govresearchgate.netimpactfactor.org. It is often employed in the early stages of isolation to monitor fractionation processes and assess the purity of extracts and fractions. TLC allows for the rapid separation of compounds based on their polarity and interactions with the stationary phase (typically silica gel) and mobile phase nih.govresearchgate.net.

Various solvent systems have been reported for the TLC analysis of cucurbitacins, often involving mixtures of non-polar and moderately polar solvents. Visualization of cucurbitacin spots is typically achieved using spray reagents that react with triterpenoids, such as Liebermann-Burchard reagent (acetic anhydride (B1165640) and concentrated sulfuric acid) or p-anisaldehyde-sulfuric acid, followed by heating researchgate.net. UV light visualization is also common if the compounds possess chromophores. High-performance thin-layer chromatography (HPTLC) offers enhanced resolution and sensitivity compared to conventional TLC researchgate.net.

Table 1: Common TLC Solvent Systems for Cucurbitacin Analysis

| Mobile Phase Composition (Solvent A : Solvent B) | Stationary Phase | Visualization Method | Reference(s) |

| Hexane : Ethyl Acetate (e.g., 13:4, 7:3, 1:1) | Silica Gel | UV light (254 nm), Liebermann-Burchard reagent, p-anisaldehyde-sulfuric acid, heating | researchgate.netimpactfactor.org |

| Ethyl Acetate : Benzene (25:75) | Silica Gel | Not specified | researchgate.net |

Advanced Structural Elucidation Techniques for this compound

Once isolated or enriched, advanced spectroscopic techniques are indispensable for unequivocally determining the structure of this compound. These methods provide detailed information about the molecule's connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the complex structures of natural products like cucurbitacins nih.govnih.govnih.govrsc.orgresearchgate.net. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.

¹H NMR Spectroscopy: Provides information about the number, type, and chemical environment of hydrogen atoms in the molecule. Characteristic signals for methyl groups, olefinic protons, and protons adjacent to oxygen-containing functional groups are observed.

¹³C NMR Spectroscopy: Reveals the carbon skeleton of the molecule, including the number of carbon atoms and their hybridization states (e.g., carbonyl carbons, olefinic carbons, saturated carbons).

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish connectivity within spin systems.

HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, assigning specific proton signals to their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons separated by two or three bonds, crucial for piecing together the molecular framework and confirming the positions of functional groups and substituents.

These NMR techniques, when applied systematically, allow for the complete assignment of all atoms in the molecule, thereby confirming or determining its structure nih.govnih.govrsc.org.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for identifying and characterizing cucurbitacins in complex mixtures and for confirming the molecular weight of isolated compounds nih.govnih.govresearchgate.netmdpi.commdpi.comnih.govresearchgate.netnih.gov.

LC-MS: Utilizes liquid chromatography to separate components, followed by mass spectrometry for detection and mass-to-charge ratio (m/z) determination. Electrospray Ionization (ESI) is a common ionization technique for cucurbitacins.

High-Resolution Mass Spectrometry (HRMS), including LC-ESI-MS and LC-QTOF-MS/MS: Provides highly accurate mass measurements, enabling the determination of the elemental composition (molecular formula) of this compound. Tandem mass spectrometry (MS/MS) involves fragmenting selected precursor ions to generate characteristic fragment ions, which are invaluable for structural elucidation and confirmation by comparing fragmentation patterns with known standards or databases nih.govnih.govmdpi.comnih.govresearchgate.net. Techniques like LC-QTOF-MS/MS (Quadrupole-Time-of-Flight) and LC-Orbitrap-MS offer high mass accuracy and resolution, facilitating unambiguous identification mdpi.commdpi.com.

While NMR and MS are primary tools for structural elucidation, other spectroscopic methods provide complementary information.

UV-Vis Spectroscopy: Cucurbitacins typically exhibit absorption maxima in the ultraviolet (UV) region, generally between 228-234 nm, due to the presence of conjugated systems within their structure phcogrev.comdiva-portal.org. UV detection is commonly used in HPLC analysis for monitoring eluting compounds.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chirality of molecules and can provide insights into the stereochemistry and conformational aspects of cucurbitacins. It is also employed to study molecular interactions, such as the binding of cucurbitacins to proteins like serum albumin, which can influence their pharmacokinetic profiles unibo.itresearchgate.netsci-hub.seresearchgate.netnih.gov. CD can help elucidate the absolute configuration of chiral centers and the orientation of molecules within complexes.

Quantitative Analysis Methods for this compound in Biological Samples

Quantifying this compound in plant extracts or biological matrices requires sensitive and selective analytical methods.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with UV or Mass Spectrometry detectors, is widely used for the quantitative analysis of cucurbitacins impactfactor.orgresearchgate.netnih.govdiva-portal.orgmdpi.com. Reversed-phase HPLC with gradient elution, often using acetonitrile and water mixtures, is a common approach impactfactor.orgnih.gov.

LC-MS/MS (Multiple Reaction Monitoring - MRM): For highly sensitive and selective quantification in complex biological samples, LC-MS/MS operating in the Multiple Reaction Monitoring (MRM) mode is preferred nih.govdiva-portal.org. This technique allows for the simultaneous detection and quantification of specific cucurbitacins by monitoring characteristic precursor-to-product ion transitions.

These analytical methodologies collectively enable the comprehensive characterization and quantification of this compound, supporting research into its biological roles and potential applications.

Research Applications and Future Perspectives for Cucurbitacin P

Cucurbitacin P as a Research Lead Compound

A compound's journey into drug development often begins with its identification as a "lead compound"—a chemical entity showing promise for a particular biological activity that can be further modified to enhance efficacy and reduce toxicity. This compound has been identified as a member of the broader cucurbitacin family. nih.govnih.gov

Initial research has noted its isolation from natural sources. Specifically, this compound was isolated from Brandegea bigelovii, a plant in the Cucurbitaceae family. plantarchives.org Following its isolation, its cytotoxicity was evaluated against Eagle's KB human cancer of the nasopharynx, marking its entry as a compound of interest in cancer research. plantarchives.org However, beyond this initial screening, comprehensive studies to establish it as a viable lead compound are not extensively documented in publicly available research.

Investigation of Synergistic Effects in Preclinical Models (Mechanistic Studies)

The combination of therapeutic agents to achieve synergistic effects is a cornerstone of modern pharmacology. Such studies for other cucurbitacins, like Cucurbitacin B with curcumin (B1669340) or methotrexate, have shown enhanced anticancer activity. nih.govnih.gov

However, a review of scientific literature reveals a significant gap in this area for this compound. There is currently no available research data on the investigation of synergistic effects of this compound with other therapeutic agents in preclinical models.

Computational Approaches in this compound Research (e.g., Molecular Docking, QSAR, ADME Prediction)

Computational tools are indispensable in modern drug discovery for predicting the interaction of compounds with biological targets and for evaluating their drug-like properties. Molecular docking, Quantitative Structure-Activity Relationship (QSAR), and Absorption, Distribution, Metabolism, and Excretion (ADME) predictions are routinely performed for compounds like Cucurbitacin B, D, and E to understand their mechanisms and potential as drugs. recentscientific.comfrontiersin.orgnih.govajol.infojscimedcentral.comatlantis-press.com

For this compound, there is a notable absence of published studies utilizing these computational approaches. Research employing molecular docking to predict its binding targets, QSAR models to correlate its structure with biological activity, or ADME predictions to assess its pharmacokinetic profile has not been reported.

Challenges in Translational Research and Overcoming Limitations

Translational research bridges the gap between basic scientific discoveries and clinical applications. This process is fraught with challenges, including issues of compound toxicity, bioavailability, and scaling up production. While the broader cucurbitacin class is known for its potential toxicity, which presents a translational hurdle, there are no studies that specifically detail the translational challenges or limitations associated with this compound. nih.gov

Unexplored Biological Activities and Therapeutic Potential beyond Current Focus

The primary documented bioactivity for this compound is its cytotoxic effect against a nasopharyngeal cancer cell line. plantarchives.org The broader family of cucurbitacins exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-diabetic, and antiviral properties. mdpi.comnih.govmdpi.com

The full therapeutic potential of this compound remains largely unexplored. Investigations into its effects on other cancer types, its potential as an anti-inflammatory agent, or its activity against microbial pathogens have not been undertaken. This represents a significant open field for future pharmacological research.

Advanced Biotechnological Approaches for Enhanced Production (e.g., Metabolic Engineering)

The natural abundance of specific cucurbitacins can be low, making large-scale production for research or therapeutic use challenging. Metabolic engineering in host organisms like hairy roots or yeast offers a promising solution to this problem, and such approaches are being actively explored for cucurbitacins like B, D, E, and I. nih.govfrontiersin.orgnih.gov

Currently, there is no published research on the application of metabolic engineering or other advanced biotechnological methods for the enhanced production of this compound. Elucidating its specific biosynthetic pathway would be a necessary first step for such endeavors.

Strategic Directions for Mechanistic Elucidation of this compound Specificity

Understanding why a compound specifically targets certain cells or proteins is crucial for its development as a drug. For many cucurbitacins, the JAK/STAT pathway is a primary target. mdpi.comtocris.com The specific molecular targets of this compound and the mechanism by which it exerts its cytotoxic effects are unknown.

Future strategic research should focus on identifying its direct molecular binding partners. This could involve techniques such as affinity chromatography, proteomics-based approaches, or computational target prediction, once more data becomes available. Elucidating these mechanisms is essential to understanding its specificity and potential for therapeutic development.

Data on this compound

| Attribute | Information | Source(s) |

| Compound Name | This compound | nih.govplantarchives.org |

| Natural Source | Brandegea bigelovii | plantarchives.org |

| Reported Biological Activity | Cytotoxicity against Eagle's KB human cancer of the nasopharynx | plantarchives.org |

| Synergistic Studies | No data available | N/A |

| Computational Studies | No data available | N/A |

| Metabolic Engineering | No data available | N/A |

| Mechanistic Studies | No data available | N/A |

Q & A

Q. How can researchers confirm the structural identity and purity of Cucurbitacin P in experimental samples?

Methodological Answer: Utilize high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For purity, employ high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, gradient elution). Quantify impurities using area normalization, ensuring ≥95% purity for biological assays. Reference analytical standards from peer-reviewed repositories (e.g., Sigma-Aldrich) to validate results .

Q. What in vitro models are appropriate for studying this compound’s antiproliferative effects?

Methodological Answer: Use cancer cell lines (e.g., A549 lung cancer, U-2 OS osteosarcoma) with dose-response assays (MTT or CCK-8) to quantify IC50 values. Include positive controls (e.g., cisplatin) and validate results with flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA staining). Replicate experiments ≥3 times to ensure statistical power .

Q. What molecular pathways are implicated in this compound’s mechanism of action?

Methodological Answer: Investigate JAK2/STAT3 signaling inhibition via Western blotting for phosphorylated proteins (e.g., pSTAT3, pJAK2). Pair with siRNA knockdown (e.g., STAT3 siRNA) to confirm pathway specificity. Use qRT-PCR to assess downstream targets (e.g., Bcl-2, Bax). Compare findings to structurally similar cucurbitacins (e.g., Cucurbitacin B) to identify conserved mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-dependent effects across studies?

Methodological Answer: Perform meta-analyses of published dose-response curves, accounting for variables like cell line heterogeneity, incubation time, and solvent carriers (e.g., DMSO concentration). Use two-way ANOVA to isolate interaction effects between dose and experimental conditions. Validate with orthogonal assays (e.g., caspase-3 activity vs. TUNEL staining for apoptosis) .

Q. What experimental design mitigates off-target effects when studying this compound in vivo?

Methodological Answer: Employ conditional knockout models (e.g., tissue-specific STAT3 deletion) to isolate target engagement. Use pharmacokinetic profiling (LC-MS/MS) to correlate plasma concentrations with efficacy/toxicity. Include sham-treated controls and blinded scoring for behavioral outcomes (e.g., CUMS-induced depression models) to reduce bias .

Q. How can batch-to-batch variability in this compound synthesis impact reproducibility?

Methodological Answer: Standardize synthesis protocols with rigorous QC: NMR for structural fidelity, HPLC for purity, and endotoxin testing for cell-based assays. Pre-test each batch in a pilot assay (e.g., 24h IC50 determination) and normalize results to a reference batch. Disclose lot numbers and QC data in publications .

Q. What statistical approaches address non-linear responses in this compound’s anti-inflammatory assays?

Methodological Answer: Apply non-parametric tests (e.g., Kruskal-Wallis) for skewed data or use log-transformation to linearize dose-response curves. Employ mixed-effects models to account for repeated measures in longitudinal studies (e.g., chronic toxicity). Report effect sizes (Cohen’s d) to contextualize biological significance .

Data Analysis and Reporting

Q. How should researchers document this compound’s synergistic effects with chemotherapeutics?

Methodological Answer: Use the Chou-Talalay combination index (CI) method, calculated via CompuSyn software. Validate synergism with isobolograms and mechanistic studies (e.g., Western blotting for drug-resistance markers). Disclose solvent compatibility (e.g., DMSO tolerance in combinatorial screens) to avoid artifactual interactions .

Q. What validation strategies confirm this compound’s target specificity in CRISPR-edited cells?

Methodological Answer: Perform rescue experiments by overexpressing the putative target (e.g., STAT3) in CRISPR-KO cells. Use proximity ligation assays (PLA) to confirm direct binding or thermal shift assays (CETSA) for target engagement. Cross-validate with RNA-seq to identify off-target transcriptomic changes .

Q. How to standardize reporting of this compound’s in vivo toxicology data?

Methodological Answer: Adhere to OECD Guidelines 407 (28-day repeated dose toxicity) for hematological, histological, and organ-weight analyses. Report NOAEL/LOAEL values with 95% confidence intervals. Include species-specific pharmacokinetic parameters (e.g., t1/2, Cmax) to facilitate cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.